Odoriflavene
Overview
Description
Odoriflavene is a natural organic compound with the chemical formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol . It is a phenolic compound found in the root heartwood of Dalbergia odorifera . This compound is known for its strong aromatic smell and yellow color . It has been shown to inhibit platelet aggregation and has been studied for its potential in treating cancer, cardiovascular disorders, and blood disorders .
Preparation Methods
Odoriflavene is typically isolated from the herbs of Millettia dielsiana . The preparation method involves extracting the compound from the root, stem, or woody part of the fragrant tree (Aquilaria sinensis ) . When the tree is stimulated or infected, it produces a compound called hypogyne, which is then converted into hypogyne hydrocarbon through enzyme catalysis and oxidation reactions . The compound is then purified using chemical and spectroscopic methods .
Chemical Reactions Analysis
Odoriflavene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Odoriflavene has a wide range of scientific research applications, including:
Pharmaceuticals: It is studied for its potential in treating cancer, cardiovascular disorders, and blood disorders.
Cosmetics: This compound is used in cosmetic products due to its antioxidant properties.
Health Products: The compound is included in various health products for its beneficial effects on health.
Glycobiology Research: This compound is used in research related to glycobiology.
Mechanism of Action
Odoriflavene exerts its effects by inhibiting fatty acid oxidation through the inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2 . This inhibition prevents the transport of fatty acids into the mitochondria, thereby reducing fatty acid oxidation . Additionally, this compound has been shown to inhibit platelet aggregation, which is beneficial in preventing blood clots .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-8,18-19H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZKTMJLZNFNGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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